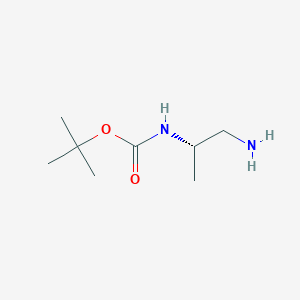

(S)-Tert-butyl 1-aminopropan-2-ylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

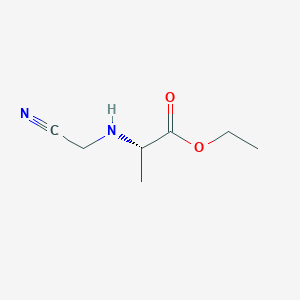

“(S)-Tert-butyl 1-aminopropan-2-ylcarbamate” is a chemical compound with the CAS Number: 146552-71-8 . It has a molecular weight of 174.24 . The IUPAC name for this compound is tert-butyl (1S)-2-amino-1-methylethylcarbamate .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m0/s1 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a refrigerator .Scientific Research Applications

Synthesis and Manufacturing

(S)-Tert-butyl 1-aminopropan-2-ylcarbamate has been a focus in process development and pilot-plant synthesis for the manufacture of a lymphocyte function-associated antigen 1 inhibitor. A practical and scalable synthesis has been achieved through an efficient one-pot, two-step telescoped sequence, yielding the target product with high purity (Li et al., 2012). This compound has also been synthesized as an intermediate in various biological compounds, indicating its importance in chemical synthesis (Zhao et al., 2017).

Chemical Structure Characterization

The chemical structure of tert-butyl derivatives, including this compound, has been characterized using advanced techniques like 2D heteronuclear NMR experiments. These studies are crucial for understanding the compound's structural intricacies and potential applications in various fields (Aouine et al., 2016).

Potential in Drug Synthesis

The compound has shown potential as an intermediate in the synthesis of medically relevant compounds. For instance, it's been used in the synthesis of lactacystin, a potent proteasome inhibitor, indicating its utility in the pharmaceutical industry (Ooi et al., 2004).

Glycosylation and Transformation

This compound has been involved in glycosylation processes, indicating its role in the transformation of tert-butyl carbamates to novel glycoconjugates. This process exhibits good tolerance to various protecting groups and is useful in generating unnatural glycopeptide building blocks, showcasing its versatility in chemical transformations (Henry & Lineswala, 2007).

Applications in NMR Spectroscopy

Derivatives of this compound, like O-tert-Butyltyrosine, have been applied in NMR spectroscopy as tags for high-molecular-weight systems and for measuring submicromolar ligand binding affinities. This application showcases its potential in advanced research and diagnostics (Chen et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

Carbamates, in general, are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

The mode of action of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate involves the formation of carbamates. Carbamates are formed through the reaction of amines with carbon dioxide (CO2). The reaction can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), which forms a zwitterionic superbase–CO2 adduct . . Instead, CO2 dissociates from TMG–CO2 before a concerted carboxylation occurs, where the role of the TMG is to deprotonate the amine as it is attacking a free CO2 .

Biochemical Pathways

Carbamates, in general, can affect various biochemical pathways depending on their specific targets .

Result of Action

The effects would depend on the specific biological targets of the compound and the biochemical pathways it affects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other compounds, and the temperature .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, (S)-Tert-butyl 1-aminopropan-2-ylcarbamate interacts with various enzymes, proteins, and other biomolecules. One of the key interactions involves the formation of carbamates . The compound acts as a carbamoyl donor in the formation of carbamates, a process that can be mediated by superbases . This interaction is significant as it opens a rational way to design new synthesis strategies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a series of binding interactions with biomolecules and changes in gene expression. One of the key mechanisms involves the dissociation of CO2 from the compound before a concerted carboxylation occurs . This process is facilitated by the compound acting as a deprotonating agent .

properties

IUPAC Name |

tert-butyl N-[(2S)-1-aminopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXZBJAAOLPTKP-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567217 |

Source

|

| Record name | tert-Butyl [(2S)-1-aminopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146552-71-8 |

Source

|

| Record name | tert-Butyl [(2S)-1-aminopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI)](/img/structure/B139650.png)